molecular formula C14H11FN4O B11479413 1-[2-(4-fluorophenoxy)phenyl]-5-methyl-1H-tetrazole

1-[2-(4-fluorophenoxy)phenyl]-5-methyl-1H-tetrazole

Cat. No.: B11479413
M. Wt: 270.26 g/mol
InChI Key: KRGMDSJKKDCKPA-UHFFFAOYSA-N
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Description

1-[2-(4-Fluorophenoxy)phenyl]-5-methyl-1H-1,2,3,4-tetrazole is a synthetic organic compound characterized by a tetrazole ring substituted with a fluorophenoxyphenyl group and a methyl group

Preparation Methods

The synthesis of 1-[2-(4-fluorophenoxy)phenyl]-5-methyl-1H-1,2,3,4-tetrazole typically involves the following steps:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-[2-(4-Fluorophenoxy)phenyl]-5-methyl-1H-1,2,3,4-tetrazole undergoes various chemical reactions, including:

Scientific Research Applications

1-[2-(4-Fluorophenoxy)phenyl]-5-methyl-1H-1,2,3,4-tetrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(4-fluorophenoxy)phenyl]-5-methyl-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and signaling pathways, leading to its biological effects. For example, it may inhibit kinases involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

1-[2-(4-Fluorophenoxy)phenyl]-5-methyl-1H-1,2,3,4-tetrazole can be compared with similar compounds such as:

The uniqueness of 1-[2-(4-fluorophenoxy)phenyl]-5-methyl-1H-1,2,3,4-tetrazole lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C14H11FN4O

Molecular Weight

270.26 g/mol

IUPAC Name

1-[2-(4-fluorophenoxy)phenyl]-5-methyltetrazole

InChI

InChI=1S/C14H11FN4O/c1-10-16-17-18-19(10)13-4-2-3-5-14(13)20-12-8-6-11(15)7-9-12/h2-9H,1H3

InChI Key

KRGMDSJKKDCKPA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=CC=C2OC3=CC=C(C=C3)F

Origin of Product

United States

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